Cas no 69954-48-9 (9H-Pyrido[3,4-b]indole-3-carboxylicacid, methyl ester)
9H-Pyrido[3,4-b]indole-3-carboxylicacid, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 9H-Pyrido[3,4-b]indole-3-carboxylicacid, methyl ester
- BETA-CARBOLINE-3-CARBOXYLIC ACID METHYL ESTER
- Methyl 9H-pyrido[3,4-b]indole-3-carboxylate
- B-carboline-3-carboxylic acid methyl*ester
- methyl 9H-beta-carboline-3-carboxylate
- Methyl beta-carboline-3-carboxylate
- beta-carbolin-3-carboxylic acid methyl ester
- DTXSID40990214
- Q27164236
- 69954-48-9
- 9H-.BETA.-CARBOLINE-3-CARBOXYLIC ACID METHYL ESTER
- Lopac0_000523
- PDSP2_001757
- NCGC00093917-01
- NCGC00015390-02
- Biomol-NT_000273
- NCGC00093917-02
- BRD-K28680267-001-01-8
- MFCD00069265
- NCGC00015390-04
- B-CARBOLINE-3-CARBOXYLICACIDMETHYLESTER
- E-002
- NCGC00015390-01
- PDSP1_001774
- beta-carboline-3-carboxylic acid, methyl ester
- CHEMBL268191
- Methyl 9H-Pyrido(3,4-b)indole-3-carboxylate
- beta-CCM
- SCHEMBL1066725
- 9H-beta-Carboline-3-carboxylic acid methyl ester(BetaCCE)
- UKHFPVCOXBJPIN-UHFFFAOYSA-N
- 9H-beta-Carboline-3-carboxylic acid methyl ester (beta-CCM)
- BPBio1_001036
- I2A008F6YL
- PDSP1_000635
- NCGC00093917-03
- L002416
- Methyl Beta-carboline-3 carboxylate
- 3-Carbomethoxy-beta-carboline
- FT-0723201
- 9H-beta-Carboline-3-carboxylic acid methyl ester (BCCM)
- BDBM50001478
- 9H-I(2)-Carboline-3-carboxylic acid methyl ester
- NCGC00015390-03
- PDSP2_000630
- CHEMBL453066
- 9H-Pyrido(3,4-b)indole-3-carboxylic acid, methyl ester
- CCG-204613
- UNII-I2A008F6YL
- SR-01000075868
- AM20061455
- SR-01000075868-1
- .BETA.-CARBOLINE-3-CARBOXYLIC ACID METHYL ESTER
- EU-0100523
- Lopac-E-002
- CHEBI:92505
- AKOS037505244
- 9H-beta-Carboline-3-carboxylic acid methyl ester
- BDBM50243981
- Beta CCM
- DTXCID401417319
- DB-360171
- B-CARBOLINE-3-CARBOXYLIC ACID METHYLESTE R
-
- MDL: MFCD00069265
- Inchi: 1S/C13H10N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-7,15H,1H3
- InChI Key: UKHFPVCOXBJPIN-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC2=C(C=N1)NC1C=CC=CC2=1)=O
Computed Properties
- Exact Mass: 226.0743
- Monoisotopic Mass: 226.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 55Ų
Experimental Properties
- Melting Point: 265 °C (dec.)(lit.)
- PSA: 54.98
9H-Pyrido[3,4-b]indole-3-carboxylicacid, methyl ester Security Information
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
9H-Pyrido[3,4-b]indole-3-carboxylicacid, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D632802-1g |
methyl 9H-pyrido[3,4-b]indole-3-carboxylate |
69954-48-9 | 97% | 1g |
$640 | 2024-05-24 | |
| eNovation Chemicals LLC | D632802-5g |
methyl 9H-pyrido[3,4-b]indole-3-carboxylate |
69954-48-9 | 97% | 5g |
$1680 | 2024-05-24 | |
| eNovation Chemicals LLC | D632802-10g |
methyl 9H-pyrido[3,4-b]indole-3-carboxylate |
69954-48-9 | 97% | 10g |
$2690 | 2024-05-24 | |
| eNovation Chemicals LLC | D632802-25g |
methyl 9H-pyrido[3,4-b]indole-3-carboxylate |
69954-48-9 | 97% | 25g |
$4700 | 2024-05-24 | |
| eNovation Chemicals LLC | D972318-1g |
methyl 9H-pyrido[3,4-b]indole-3-carboxylate |
69954-48-9 | 97% | 1g |
$640 | 2024-05-24 | |
| eNovation Chemicals LLC | D972318-5g |
methyl 9H-pyrido[3,4-b]indole-3-carboxylate |
69954-48-9 | 97% | 5g |
$1680 | 2024-05-24 | |
| eNovation Chemicals LLC | D972318-10g |
methyl 9H-pyrido[3,4-b]indole-3-carboxylate |
69954-48-9 | 97% | 10g |
$2690 | 2024-05-24 | |
| eNovation Chemicals LLC | D972318-25g |
methyl 9H-pyrido[3,4-b]indole-3-carboxylate |
69954-48-9 | 97% | 25g |
$4700 | 2024-05-24 | |
| OTAVAchemicals | 12491277-100MG |
methyl 9H-pyrido[3,4-b]indole-3-carboxylate |
69954-48-9 | 95% | 100MG |
$250 | 2023-07-06 | |
| OTAVAchemicals | 12491277-250MG |
methyl 9H-pyrido[3,4-b]indole-3-carboxylate |
69954-48-9 | 95% | 250MG |
$375 | 2023-07-06 |
9H-Pyrido[3,4-b]indole-3-carboxylicacid, methyl ester Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 9H-Pyrido[3,4-b]indole-3-carboxylicacid, methyl ester
Professional Introduction to 9H-Pyrido[3,4-b]indole-3-carboxylic acid, methyl ester (CAS No. 69954-48-9)
9H-Pyrido[3,4-b]indole-3-carboxylic acid, methyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 69954-48-9, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridoindole class, a structural motif renowned for its biological activity and pharmacological relevance. The pyridoindole scaffold is a fused ring system consisting of a pyridine ring and an indole ring, which together contribute to the unique electronic and steric properties of the molecule. These properties make 9H-Pyrido[3,4-b]indole-3-carboxylic acid, methyl ester a valuable scaffold for the development of novel therapeutic agents.
The methyl ester functionality at the 3-position of the indole ring in this compound is particularly noteworthy. Ester groups are commonly employed in medicinal chemistry due to their versatility in modulating solubility, bioavailability, and metabolic stability. The presence of this ester moiety suggests potential for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacokinetic profiles. Such modifications are crucial for optimizing drug-like properties, including pharmacological activity, selectivity, and adverse effect profiles.
Recent advancements in computational chemistry and molecular modeling have highlighted the structural features that contribute to the biological activity of pyridoindole derivatives. Studies indicate that the rigid fused ring system of 9H-Pyrido[3,4-b]indole-3-carboxylic acid, methyl ester can effectively interact with biological targets such as enzymes and receptors. This interaction is often mediated by key hydrogen bonding patterns and hydrophobic interactions that are critical for binding affinity and specificity. The methyl ester group may also play a role in these interactions by influencing the orientation and accessibility of other functional groups within the molecule.
In the realm of drug discovery, 9H-Pyrido[3,4-b]indole-3-carboxylic acid, methyl ester has been explored as a precursor for more complex scaffolds. The pyridoindole core is a privileged structure in medicinal chemistry, appearing in several approved drugs and clinical candidates. For instance, derivatives of this scaffold have shown promise in inhibiting enzymes involved in cancer metabolism and inflammation pathways. The methyl ester group provides a convenient handle for further derivatization, allowing chemists to introduce additional substituents that can enhance or modify biological activity.
The synthesis of 9H-Pyrido[3,4-b]indole-3-carboxylic acid, methyl ester typically involves multi-step organic reactions that construct the pyridoindole core followed by functionalization at the 3-position. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality starting materials for downstream applications. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed cyclizations are commonly employed in these synthetic routes.
From a biological perspective, 9H-Pyrido[3,4-b]indole-3-carboxylic acid, methyl ester has been investigated for its potential therapeutic effects. Preclinical studies have demonstrated that certain derivatives of this compound exhibit inhibitory activity against targets relevant to neurological disorders and metabolic diseases. The methyl ester group may influence these effects by modulating interactions with biological macromolecules. Additionally, structural analogs have been designed to explore structure-activity relationships (SAR), providing insights into how different substituents affect biological potency and selectivity.
The role of computational tools in understanding the behavior of 9H-Pyrido[3,4-b]indole-3-carboxylic acid, methyl ester cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have been used to predict how this compound interacts with its biological targets at an atomic level. These studies help elucidate mechanisms of action and guide the design of more effective derivatives. Furthermore, virtual screening techniques have been applied to identify novel analogs with enhanced pharmacological properties.
Future research directions may focus on exploring new synthetic pathways that improve accessibility to 9H-Pyrido[3,4-b]indole-3-carboxylic acid, methyl ester and its derivatives. Green chemistry principles are increasingly being integrated into drug discovery processes to minimize environmental impact while maintaining or enhancing efficiency. Additionally, interdisciplinary approaches combining organic chemistry with bioinformatics and systems biology will likely yield innovative strategies for developing next-generation therapeutics based on this scaffold.
In summary,9H-Pyrido[3,4-b]indole-3-carboxylic acid, methyl ester (CAS No. 69954-48-9) represents a structurally interesting and biologically relevant compound with significant potential in pharmaceutical research. Its unique properties as a heterocyclic molecule make it a valuable building block for drug discovery efforts aimed at addressing various human diseases. As our understanding of its chemical biology evolves,this compound will continue to inspire new synthetic methodologies and therapeutic applications.
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